molecular formula C30H29N3O5 B10903303 2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate

2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate

Cat. No.: B10903303
M. Wt: 511.6 g/mol
InChI Key: MCRUDGBJFGROHT-FDAWAROLSA-N
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Description

2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction, depending on the specific substituents required on the quinoline ring.

    Introduction of the Propoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a propoxyphenyl group is introduced onto the quinoline core.

    Formation of the Hydrazone Linkage: This involves the reaction of the quinoline derivative with a hydrazine derivative to form the hydrazone linkage.

    Acetylation: The final step involves the acetylation of the benzyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline core or the benzyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s quinoline core makes it a candidate for studying its interactions with biological targets, such as enzymes and receptors.

    Medicine: Due to its potential biological activities, it can be investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. The hydrazone linkage may also interact with various enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial properties.

    Hydrazone Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.

Uniqueness

What sets 2-METHOXY-5-[((E)-2-{[2-(4-PROPOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZYL ACETATE apart is its unique combination of a quinoline core with a hydrazone linkage and a benzyl acetate moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

[2-methoxy-5-[(E)-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]phenyl]methyl acetate

InChI

InChI=1S/C30H29N3O5/c1-4-15-37-24-12-10-22(11-13-24)28-17-26(25-7-5-6-8-27(25)32-28)30(35)33-31-18-21-9-14-29(36-3)23(16-21)19-38-20(2)34/h5-14,16-18H,4,15,19H2,1-3H3,(H,33,35)/b31-18+

InChI Key

MCRUDGBJFGROHT-FDAWAROLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC(=O)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC(=O)C

Origin of Product

United States

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